molecular formula C9H10BrClO2S B2737919 1-(3-Bromopropanesulfonyl)-4-chlorobenzene CAS No. 5755-82-8

1-(3-Bromopropanesulfonyl)-4-chlorobenzene

Cat. No.: B2737919
CAS No.: 5755-82-8
M. Wt: 297.59
InChI Key: IEDHWJROELMDKX-UHFFFAOYSA-N
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Description

1-(3-Bromopropanesulfonyl)-4-chlorobenzene is an organosulfur compound that features both bromine and chlorine substituents on a benzene ring

Preparation Methods

The synthesis of 1-(3-Bromopropanesulfonyl)-4-chlorobenzene typically involves the sulfonation of 4-chlorobenzene followed by bromination. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 1,3-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the substitution reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

1-(3-Bromopropanesulfonyl)-4-chlorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions, such as using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for nucleophilic substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. Major products formed from these reactions include substituted benzene derivatives, sulfides, and sulfones.

Scientific Research Applications

1-(3-Bromopropanesulfonyl)-4-chlorobenzene has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

    Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism by which 1-(3-Bromopropanesulfonyl)-4-chlorobenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction and oxidation reactions, the sulfonyl group undergoes changes in its oxidation state, leading to the formation of different products.

Molecular targets and pathways involved in its biological applications may include enzymes and proteins that interact with the sulfonyl or halogen groups, affecting their activity and function.

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromopropanesulfonyl)-4-chlorobenzene include:

    1-(3-Bromopropanesulfonyl)-4-fluorobenzene: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and applications.

    1-(3-Bromopropanesulfonyl)-4-methylbenzene: The presence of a methyl group can influence the compound’s physical properties and chemical behavior.

    1-(3-Bromopropanesulfonyl)-4-nitrobenzene: The nitro group introduces additional reactivity, making it useful in different synthetic applications.

The uniqueness of this compound lies in its specific combination of bromine, chlorine, and sulfonyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-(3-bromopropylsulfonyl)-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2S/c10-6-1-7-14(12,13)9-4-2-8(11)3-5-9/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDHWJROELMDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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